molecular formula C28H28N2O4S B6088566 ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B6088566
M. Wt: 488.6 g/mol
InChI Key: DNGYICQKRKHENX-NWEZUEQQSA-N
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Description

Ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole and thiophene intermediates, followed by their coupling and subsequent functionalization.

    Synthesis of Pyrrole Intermediate: The pyrrole intermediate can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Synthesis of Thiophene Intermediate: The thiophene intermediate can be prepared via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Coupling and Functionalization: The pyrrole and thiophene intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-aminophenyl)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
  • Ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-hydroxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Uniqueness

The presence of the methoxyaniline group in ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique in its class.

Properties

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-11-13-22(33-5)14-12-21)16-20-15-18(3)30(19(20)4)23-10-8-7-9-17(23)2/h7-16,31H,6H2,1-5H3/b24-16-,29-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGYICQKRKHENX-NWEZUEQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C)C)SC1=NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3C)C)/SC1=NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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